

Synthesis of 2-Amino-N-benzylbenzamide from Isatoic Anhydride: A Technical Guide

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Compound of Interest

Compound Name: 2-amino-N-benzylbenzamide

Cat. No.: B1267937

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Introduction

2-Amino-N-benzylbenzamide is a valuable scaffold in medicinal chemistry and a key intermediate in the synthesis of various heterocyclic compounds, including quinazolinones. Its synthesis from isatoic anhydride and benzylamine is a common and efficient method. This technical guide provides an in-depth overview of this synthetic route, including the reaction mechanism, detailed experimental protocols, and a summary of quantitative data for researchers, scientists, and professionals in drug development.

Reaction Mechanism

The synthesis of **2-amino-N-benzylbenzamide** from isatoic anhydride proceeds through a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of the primary amine (benzylamine) on one of the carbonyl groups of the isatoic anhydride. This leads to the opening of the anhydride ring, forming an unstable carbamic acid intermediate. The intermediate then undergoes decarboxylation, releasing carbon dioxide gas and yielding the final product, **2-amino-N-benzylbenzamide**.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of **2-amino-N-benzylbenzamide** as reported in the literature.

Parameter	Value	Reference
Reactants		
Isatoic Anhydride	5.95 mmol (1000 mg)	[1]
Benzylamine	5.95 mmol (0.65 mL)	[1]
Solvent		
Dimethylformamide (DMF)	29.5 mL	[1]
Product Yield	82% (1100 mg)	[1]
Melting Point	125-126 °C	[1]
Purification	Column Chromatography (Hexane:EtOAc = 3:1) followed by recrystallization	[1]

Experimental Protocols

A detailed experimental procedure for the synthesis of **2-amino-N-benzylbenzamide** is provided below, based on established literature.[1]

Materials:

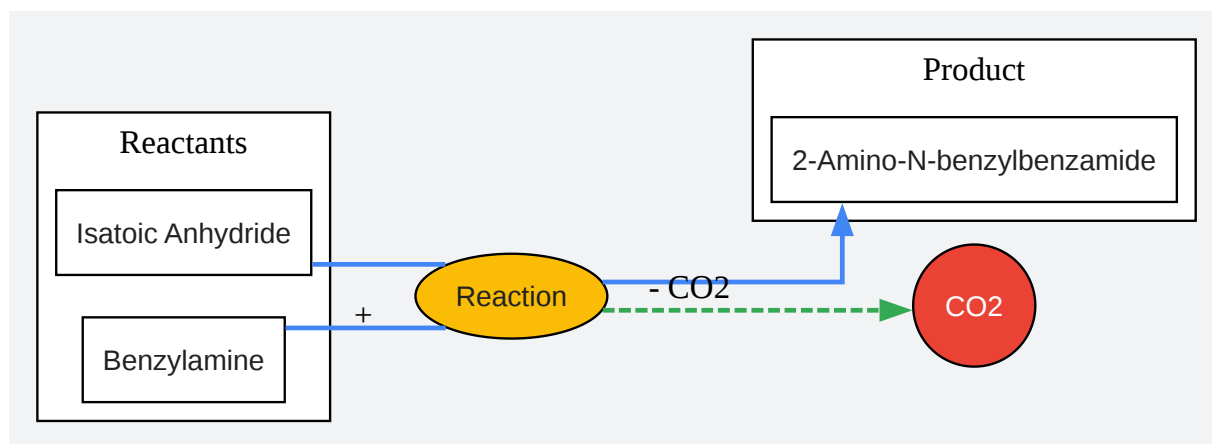
- Isatoic anhydride
- Benzylamine
- Dimethylformamide (DMF)
- Hexane
- Ethyl acetate (EtOAc)
- Standard laboratory glassware and purification apparatus

Procedure:

- **Reaction Setup:** In a suitable reaction vessel, combine isatoic anhydride (5.95 mmol, 1000 mg) and benzylamine (5.95 mmol, 0.65 mL) in dimethylformamide (29.5 mL).
- **Reaction Execution:** The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate (3:1) as the eluent.
- **Recrystallization:** The purified compound is then recrystallized to afford pure **2-amino-N-benzylbenzamide** as a white solid.[1]
- **Characterization:** The final product can be characterized by various analytical techniques, including melting point determination, ^1H -NMR, ^{13}C -NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.[1]

Visualizations

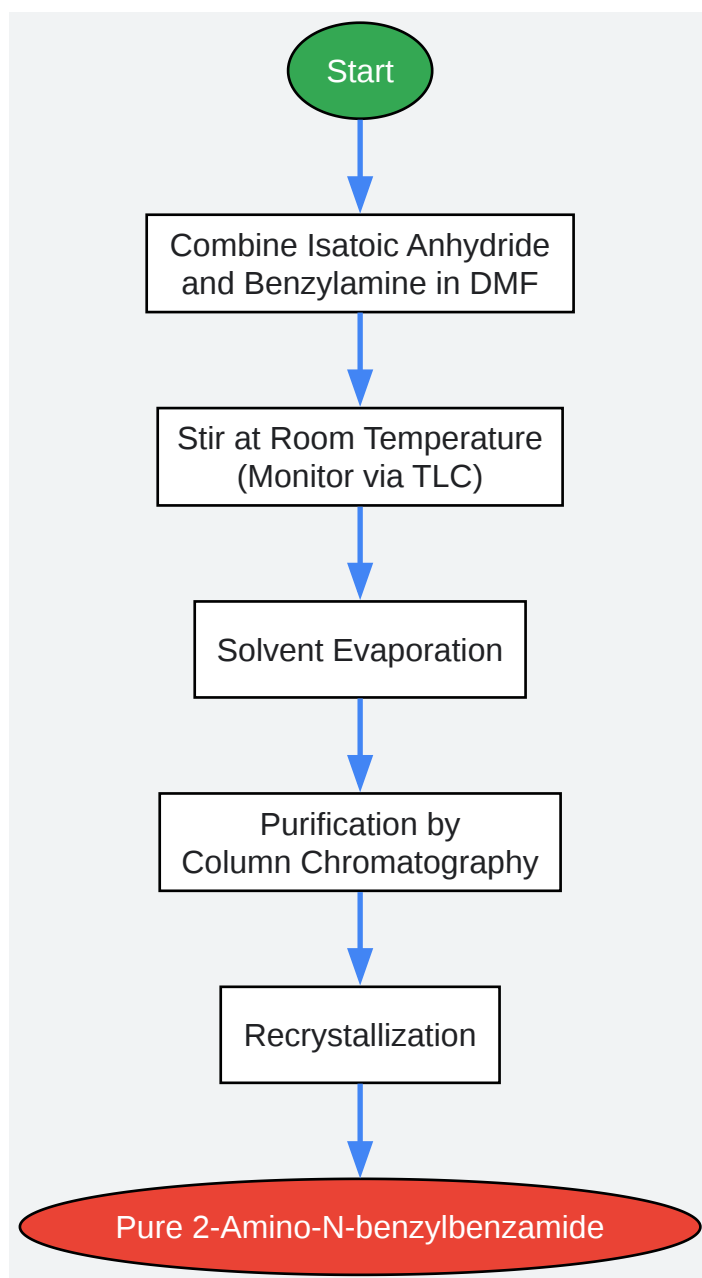
Reaction Pathway



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Caption: Reaction scheme for the synthesis of **2-amino-N-benzylbenzamide**.

Experimental Workflow



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Caption: Workflow for the synthesis and purification of the target compound.

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References

- 1. rsc.org [rsc.org]
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